Diacerein

Catalog No.
S8075469
CAS No.
112118-18-0
M.F
C19H12O8
M. Wt
368.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diacerein

CAS Number

112118-18-0

Product Name

Diacerein

IUPAC Name

4,5-diacetyloxy-9,10-dioxoanthracene-2-carboxylic acid

Molecular Formula

C19H12O8

Molecular Weight

368.3 g/mol

InChI

InChI=1S/C19H12O8/c1-8(20)26-13-5-3-4-11-15(13)18(23)16-12(17(11)22)6-10(19(24)25)7-14(16)27-9(2)21/h3-7H,1-2H3,(H,24,25)

InChI Key

TYNLGDBUJLVSMA-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3OC(=O)C)C(=O)O

Canonical SMILES

CC(=O)OC1=CC=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3OC(=O)C)C(=O)O

Description

4,5-diacetyloxy-9,10-dioxo-2-anthracenecarboxylic acid is an anthraquinone.
Diacerein is a prodrug which is metabolized to rhein. It is currently approved in France for the treatment of osteoarthritis although the use of diacerein is restricted due to the side effects including severe diarrhea. Diacerein is under investigation for the treatment of Insulin Resistance, Diabetes Mellitus (Type 2), and Diabetes-Related Complications.

Diacerein, also known as diacetylrhein, is an anthraquinone derivative primarily used in the treatment of osteoarthritis. It functions by inhibiting interleukin-1 beta, a pro-inflammatory cytokine involved in cartilage degradation and joint inflammation. Diacerein is recognized for its slow-acting properties, providing symptomatic relief in joint diseases over time rather than immediate effects. Its chemical formula is C₁₉H₁₂O₈, with a molar mass of approximately 368.297 g/mol .

Once transformed into rhein, diacerein is believed to work by inhibiting interleukin-1 beta (IL-1β), a key inflammatory mediator involved in cartilage degradation in osteoarthritis [, ]. By suppressing IL-1β activity, diacerein helps reduce inflammation and pain associated with the disease [].

Physical and Chemical Properties

  • Appearance: Pale yellow to yellow crystalline powder [].
  • Melting Point: 210-215°C [].
  • Solubility: Poorly soluble in water, but soluble in dilute alkaline solutions [].
  • Stability: Sensitive to moisture and light [].

Diacerein is generally well-tolerated, but the most common side effect is diarrhea, which can be severe in some cases []. Due to potential liver toxicity, use in patients over 65 or with pre-existing liver problems requires caution [].

Mechanism of Action: Targeting Inflammation

Diacerein's primary mechanism of action involves inhibiting the interleukin-1β (IL-1β) system, a key player in the inflammatory processes associated with OA. Research suggests it achieves this by:

  • Reducing IL-1β production

    Diacerein impacts the activation of IL-1β by hindering the production of IL-1 converting enzyme [National Institutes of Health (.gov) website].

  • Decreasing IL-1 receptor sensitivity

    The drug might affect the responsiveness to IL-1β by lowering the number of IL-1 receptors on the surface of chondrocytes (cartilage cells) [National Institutes of Health (.gov) website].

  • Indirectly boosting IL-1 receptor antagonist production

    Studies suggest diacerein might indirectly increase the production of IL-1 receptor antagonist, a molecule that counteracts the effects of IL-1β [National Institutes of Health (.gov) website].

This multi-pronged approach towards IL-1β helps regulate inflammation within the joint, potentially slowing disease progression.

Pain Relief and Functional Improvement

Clinical trials have explored diacerein's efficacy in managing OA symptoms. Research suggests it can be as effective as nonsteroidal anti-inflammatory drugs (NSAIDs) in:

  • Reducing knee pain

    A meta-analysis of randomized controlled trials revealed diacerein's ability to significantly alleviate knee pain compared to placebo [National Institutes of Health (.gov) website].

  • Enhancing joint function

    Studies indicate that diacerein treatment can improve joint physical function in patients with knee OA, with similar benefits observed with NSAIDs [National Institutes of Health (.gov) website].

Potential Advantages over NSAIDs

Diacerein might offer some advantages over NSAIDs, commonly used for OA pain management. These potential benefits include:

  • Reduced gastrointestinal side effects

    Unlike NSAIDs, diacerein exhibits a more favorable safety profile, particularly regarding gastrointestinal complications [National Institutes of Health (.gov) website].

  • Long-term use potential

    Diacerein might be suitable for long-term use due to its milder side effect profile compared to NSAIDs, which can be problematic with prolonged use.

During its synthesis and metabolism:

  • Acetylation: The hydroxyl groups on the precursor compounds are acetylated.
  • Oxidation: The acetylated intermediates are oxidized using chromic anhydride in acetic acid, leading to the formation of diacerein.
  • Deacetylation: In the body, diacerein is metabolized to its active form, rhein, through deacetylation followed by glucuronidation and sulfate conjugation .

Diacerein exhibits several biological activities:

  • Anti-inflammatory Effects: By inhibiting interleukin-1 beta, diacerein reduces inflammation in joint tissues.
  • Cartilage Protection: It stimulates cartilage repair mechanisms and may help slow the progression of osteoarthritis by reducing cartilage degradation.
  • Urinary Discoloration: A notable side effect is the discoloration of urine to yellow or pink due to rhein metabolites being excreted, which has no clinical significance .

Several methods for synthesizing diacerein have been documented:

  • Traditional Method:
    • Starting from aloin or rhein, hydroxyl groups undergo acetylation.
    • The intermediates are oxidized with chromic anhydride in acetic acid as a solvent .
  • Chemoenzymatic Approach:
    • Utilizing enzymes to facilitate specific reactions can enhance yield and selectivity during synthesis .
  • High-Yield Synthesis Method:
    • A patented method emphasizes using high-purity parietic acid as a starting material for improved yield and efficiency .

Diacerein is primarily used in:

  • Osteoarthritis Treatment: It is included in treatment guidelines for managing symptoms of osteoarthritis due to its anti-inflammatory properties and ability to stimulate cartilage repair.
  • Research Studies: Investigated for its potential benefits in other inflammatory conditions due to its mechanism of action against interleukin-1 beta .

Diacerein has been studied for its interactions with various drugs:

  • It may decrease the metabolism of certain medications like Acetohexamide and Acetylsalicylic acid when co-administered, necessitating careful monitoring of dosages .
  • Its effects on other drugs can vary based on individual metabolic pathways influenced by cytochrome P450 enzymes .

Diacerein shares similarities with several other compounds within the anthraquinone class and anti-inflammatory agents. Here are some notable comparisons:

CompoundChemical FormulaMechanism of ActionUnique Features
RheinC₁₅H₈O₆Inhibits interleukin-1 betaActive metabolite of diacerein
Aloe-emodinC₁₅H₁₀O₅Anti-inflammatory and laxative effectsDerived from aloe vera
EmodinC₁₅H₁₀O₄Anti-inflammatory, anti-cancer propertiesExhibits multiple pharmacological effects
ChrysophanolC₁₄H₈O₄Antioxidant and anti-inflammatoryLess studied compared to diacerein

Diacerein's unique mechanism lies in its selective inhibition of interleukin-1 beta without affecting prostaglandin synthesis, distinguishing it from non-steroidal anti-inflammatory drugs that typically target broader inflammatory pathways . This specificity may contribute to its therapeutic profile and side effect profile compared to other compounds.

XLogP3

1.9

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

368.05321734 g/mol

Monoisotopic Mass

368.05321734 g/mol

Heavy Atom Count

27

UNII

4HU6J11EL5

Drug Indication

For the treatment of osteoarthritis affecting the hip or knee.

Mechanism of Action

Diacerein's active metabolite rhein [DB13174] reduces cartilage destruction by decreasing expression of matrix metalloproteinase (MMP)-1 and -3 as well as upregulating tissue inhibitor of matrix metalloproteinases which serve to reduce the activity of several MMPs. The anti-inflammatory action of rhein reduces the level of interleukin-1beta activity which plays a large role in reduction of extracellular matrix production, MMP activity, and continued inflammation. Rhein reduces abnormal osteoblast synthetic activity through an unknown mechanism.

Absorption Distribution and Excretion

Bioavailability of 50-60%. Entirely converted to the active metabolite rhein [DB13174] before reaching systemic circulation.
37% excreted in urine and 53% in feces as estimated in rats.
15-60L.
Total CL is 1.5L/h and renal CL is 0.1L/h.

Metabolism Metabolites

Entirely converted to rhien [DB13174] through double deacetylation before reaching systemic circulation. Rhein [DB13174] is further metabolized to rhein glucuronide and rhein sulfate.

Wikipedia

Diacerein

Biological Half Life

4-10h.

Use Classification

Pharmaceuticals

Dates

Last modified: 11-23-2023
Nicolas P, Tod M, Padoin C, Petitjean O: Clinical pharmacokinetics of diacerein. Clin Pharmacokinet. 1998 Nov;35(5):347-59. [PMID:9839088]
De Witte P, Lemli J: Excretion and distribution of [14C]rhein and [14C]rhein anthrone in rat. J Pharm Pharmacol. 1988 Sep;40(9):652-5. [PMID:2907037]
Pelletier JP, Lajeunesse D, Reboul P, Mineau F, Fernandes JC, Sabouret P, Martel-Pelletier J: Diacerein reduces the excess synthesis of bone remodeling factors by human osteoblast cells from osteoarthritic subchondral bone. J Rheumatol. 2001 Apr;28(4):814-24. [PMID:11327257]
Moldovan F, Pelletier JP, Jolicoeur FC, Cloutier JM, Martel-Pelletier J: Diacerhein and rhein reduce the ICE-induced IL-1beta and IL-18 activation in human osteoarthritic cartilage. Osteoarthritis Cartilage. 2000 May;8(3):186-96. [PMID:10806046]
Tamura T, Kosaka N, Ishiwa J, Sato T, Nagase H, Ito A: Rhein, an active metabolite of diacerein, down-regulates the production of pro-matrix metalloproteinases-1, -3, -9 and -13 and up-regulates the production of tissue inhibitor of metalloproteinase-1 in cultured rabbit articular chondrocytes. Osteoarthritis Cartilage. 2001 Apr;9(3):257-63. [PMID:11300749]
WHO Diacerein: Restricted Use
BASG Product Information: Verboril (diacerein) oral capsules

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